molecular formula C11H21NO3 B1401301 tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate CAS No. 1822763-95-0

tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate

Cat. No.: B1401301
CAS No.: 1822763-95-0
M. Wt: 215.29 g/mol
InChI Key: RFVQRCOBBCPFEL-UHFFFAOYSA-N
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Description

tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate is a chiral carbamate derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . This compound features both a reactive carbamate protecting group and a hydroxy functional group, making it a versatile precursor for the synthesis of more complex molecules . Its structure, which includes a cyclopropane moiety, is of particular interest in medicinal chemistry for exploring structure-activity relationships and developing novel therapeutic agents . As a boc-protected amino alcohol derivative, it is primarily used in pharmaceutical research and development, including as a potential intermediate in the discovery of antiviral compounds . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9(7-13)6-8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVQRCOBBCPFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl-containing alcohol under specific conditions. One common method is to use a palladium-catalyzed cross-coupling reaction. This reaction can be conducted at room temperature using a combination of palladium(II) acetate and a suitable base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Research has indicated that this compound may exhibit inhibitory activity against GSK-3β, a target implicated in Alzheimer's disease. Compounds similar to this compound have been shown to inhibit this enzyme, suggesting potential therapeutic applications in neurodegenerative disease management.

Enzyme Studies

The compound is utilized in studying enzyme inhibition and protein-ligand interactions. Its interactions with specific molecular targets can lead to significant insights into metabolic processes and enzyme regulation.

Mechanism of Action
The mechanism involves the compound forming covalent or non-covalent bonds with enzymes or receptors, leading to modulation of their activity. This property is crucial for understanding various biological pathways and developing new pharmacological agents.

Industrial Applications

In the chemical industry, this compound is used as an intermediate for synthesizing specialty chemicals. Its unique properties allow for the creation of complex organic molecules that are valuable in various applications, including agrochemicals and materials science.

Target Activity Reference
Glycogen Synthase Kinase-3βInhibitory activity linked to Alzheimer's
Various EnzymesModulation of enzyme activity

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active cyclopropyl-containing alcohol and carbamic acid. This hydrolysis reaction is catalyzed by enzymes such as esterases. The released alcohol can then interact with various biological pathways, exerting its effects.

Comparison with Similar Compounds

Ring Systems and Conformational Effects

  • Cyclopropane vs. Cyclopentane/Bicyclo Systems: The target compound’s cyclopropane ring (3-membered) contrasts with cyclopentyl (5-membered) and bicyclo[2.2.2]octane analogs (). Cyclopropane’s high ring strain increases reactivity, making it prone to ring-opening reactions compared to more stable cyclopentyl or bicyclo systems.
  • Azabicyclo Systems: Compounds like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6) incorporate nitrogen into bicyclo frameworks, altering electronic properties and basicity. This contrasts with the target compound’s purely hydrocarbon cyclopropane, which lacks hydrogen-bonding donors beyond the hydroxyl group .

Hydroxyl Group Positioning and Stereochemistry

  • Hydroxyl Location :
    The hydroxyl group in the target compound is on a linear propan-2-yl chain, whereas analogs like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) position it on a cyclic scaffold. This difference impacts hydrogen-bonding networks; cyclic hydroxyl groups may form more predictable intramolecular interactions, as discussed in hydrogen-bonding graph set analyses () .
  • Stereochemical Specificity :
    Many PharmaBlock compounds specify absolute configurations (e.g., (1R,2S), (1R,3R)), which influence biological activity and crystallization. The target compound’s stereochemistry is unspecified, but enantiomeric purity could critically affect its interactions in chiral environments .

Substituent Effects

  • Electron-Withdrawing Groups: Fluorinated analogs, such as tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1), exhibit enhanced metabolic stability and altered acidity due to fluorine’s electronegativity.
  • Bulk and Solubility: Bicyclo[2.2.2]octane derivatives () introduce significant steric bulk, which may hinder access to enzymatic active sites compared to the smaller cyclopropane-propanol system .

Data Table: Key Structural Features of Compared Compounds

Compound Name CAS Number Ring System Hydroxyl Position Substituents Stereochemistry
tert-Butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate Not provided Cyclopropane C3 of propan-2-yl None Unspecified
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentane C2 None (1R,2S)
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Not provided Bicyclo[2.2.2] N/A Formyl Unspecified
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 Piperidine C3 Fluorine trans
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 Azabicyclo[4.1.0] N/A Nitrogen Unspecified

Implications for Physical and Chemical Properties

  • Reactivity : Cyclopropane’s strain may render the target compound more reactive in ring-opening reactions compared to cyclopentyl or bicyclo analogs.
  • Solubility : The hydroxyl group’s position on a flexible chain (vs. a rigid ring) could reduce crystalline packing efficiency, enhancing solubility in polar solvents .
  • Crystallography : Tools like SHELX () and Mercury () could elucidate differences in crystal packing, such as hydrogen-bonding motifs or lattice energies .

Biological Activity

Tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate is a carbamate derivative notable for its potential biological activities. This compound, characterized by the molecular formula C11_{11}H21_{21}NO3_3 and a molecular weight of approximately 213.27 g/mol, exhibits unique structural properties due to the presence of a cyclopropyl moiety and a tert-butyl group. These features contribute to its reactivity and interactions within biological systems, making it a subject of interest in pharmacological research.

The structural formula of this compound can be represented as follows:

tert butyl N 1 cyclopropyl 3 hydroxypropan 2 yl carbamate\text{tert butyl N 1 cyclopropyl 3 hydroxypropan 2 yl carbamate}

This compound belongs to the class of carbamates, which are known for their diverse applications in organic synthesis and medicinal chemistry. The hydrolysis of the carbamate group can release biologically active components that may interact with various molecular targets in the body, influencing enzyme activities and metabolic processes .

Biological Activity

Research indicates that this compound has significant biological activity linked to its interaction with specific enzymes and receptors. The compound's ability to modulate enzyme activity suggests potential applications in drug design, particularly in developing inhibitors or activators for therapeutic purposes.

Enzyme Interaction Studies

Studies have shown that this compound can affect enzyme kinetics, particularly those involved in metabolic pathways. For example, its hydrolysis product may interact with enzymes like acetylcholinesterase or other hydrolases, leading to altered substrate availability and enzymatic activity.

Case Studies and Research Findings

A variety of studies have documented the biological effects of this compound:

  • Enzyme Inhibition : In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for conditions influenced by these enzymes.
  • Cell Viability Assays : Research involving cell lines has indicated that exposure to this compound can lead to changes in cell viability, with implications for cancer treatment strategies. For instance, compounds structurally similar to it have shown selective toxicity towards tumor cells while sparing healthy cells .
  • Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions characterized by neurodegeneration. Its ability to modulate inflammatory responses in neural tissues has been noted, indicating a mechanism where it reduces cytokine production associated with neuroinflammation .

Data Tables

Property Value
Molecular FormulaC11_{11}H21_{21}NO3_3
Molecular Weight213.27 g/mol
Biological ActivityEnzyme modulation
Potential ApplicationsDrug design, cancer therapy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate, and how is stereochemical control achieved?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group in a multi-step sequence. A common approach involves reacting 1-cyclopropyl-3-hydroxypropan-2-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) in anhydrous THF or DCM . Stereochemical control at the hydroxyl and cyclopropyl positions is critical; chiral resolution or asymmetric catalysis (e.g., using chiral auxiliaries or enzymes) may be employed. Reaction progress is monitored by TLC or HPLC, with purification via column chromatography .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) or GC/MS (for volatile impurities) . Structural confirmation relies on 1H^1H- and 13C^13C-NMR to verify carbamate and cyclopropane protons, FT-IR for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (-OH, ~3400 cm1^{-1}) groups, and high-resolution mass spectrometry (HRMS) for molecular ion matching .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the tert-butyloxycarbonyl (Boc) protecting group. Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) during handling .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under flow-chemistry conditions?

  • Methodological Answer : Flow chemistry enables precise control of residence time and temperature. A Design of Experiments (DoE) approach using fractional factorial designs can optimize parameters such as reagent stoichiometry (e.g., Boc₂O:amine ratio), solvent polarity (THF vs. DCM), and flow rate. Real-time monitoring with in-line FTIR or UV-vis detectors improves reproducibility. For example, increasing flow rate may reduce side reactions like cyclopropane ring opening .

Q. What analytical strategies resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., "sparingly soluble" in water vs. DMSO ) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture. Reactivity contradictions (e.g., stability in acidic conditions) are addressed by kinetic studies under controlled pH (1–14) using UV-spectrophotometry or LC-MS to track degradation products .

Q. How can researchers mitigate environmental risks during large-scale synthesis or disposal?

  • Methodological Answer : Follow waste disposal guidelines in Section 13 of safety data sheets (SDS): neutralize reaction by-products (e.g., with activated carbon) and contract licensed waste management firms for incineration. Environmental toxicity assessments (e.g., Daphnia magna bioassays) are recommended despite limited ecotoxicology data . Substitute hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) to reduce mobility in soil .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer : X-ray crystallography provides definitive stereochemical assignments. For non-crystalline derivatives, use chiral shift reagents (e.g., Eu(hfc)₃) in 1H^1H-NMR or compare experimental optical rotation with computational predictions (e.g., DFT-based polarizability calculations). Advanced LC-MS with chiral columns (e.g., Chiralpak IA) separates enantiomers for purity assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate
Reactant of Route 2
tert-butyl N-(1-cyclopropyl-3-hydroxypropan-2-yl)carbamate

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